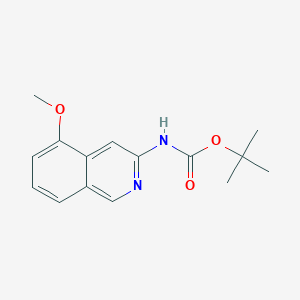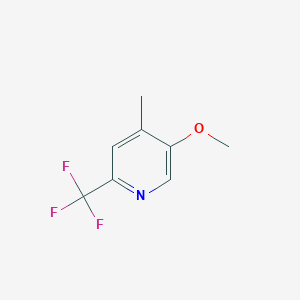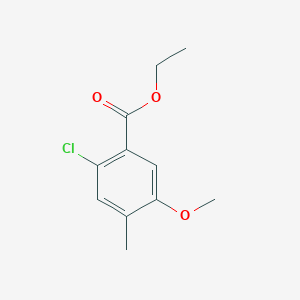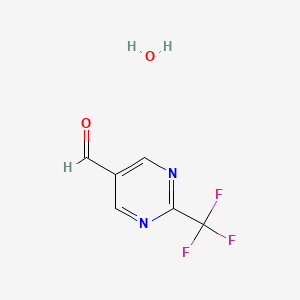![molecular formula C27H25N3NiO3+ B13671622 2-[[[2-[(2S)-1-benzylpyrrolidine-2-carbonyl]azanidylphenyl]-phenylmethylidene]amino]acetate;nickel(3+)](/img/structure/B13671622.png)
2-[[[2-[(2S)-1-benzylpyrrolidine-2-carbonyl]azanidylphenyl]-phenylmethylidene]amino]acetate;nickel(3+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[[2-[(2S)-1-benzylpyrrolidine-2-carbonyl]azanidylphenyl]-phenylmethylidene]amino]acetate;nickel(3+) is a complex organic compound that features a nickel ion coordinated with a multi-ligand system This compound is notable for its intricate structure, which includes a pyrrolidine ring, benzyl groups, and phenylmethylidene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[[2-[(2S)-1-benzylpyrrolidine-2-carbonyl]azanidylphenyl]-phenylmethylidene]amino]acetate;nickel(3+) typically involves multiple steps:
Formation of the Pyrrolidine Derivative: The initial step involves the synthesis of the pyrrolidine derivative.
Coordination with Nickel: The synthesized pyrrolidine derivative is then coordinated with a nickel salt, such as nickel(II) chloride, under specific reaction conditions to form the desired nickel complex.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nickel center, which can transition between different oxidation states.
Reduction: Reduction reactions can also occur, potentially reducing the nickel center from +3 to +2 or +1 states.
Substitution: The compound can participate in substitution reactions, where ligands around the nickel center can be replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various ligands such as phosphines, amines, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state nickel complexes, while reduction could produce lower oxidation state complexes.
Applications De Recherche Scientifique
2-[[[2-[(2S)-1-benzylpyrrolidine-2-carbonyl]azanidylphenyl]-phenylmethylidene]amino]acetate;nickel(3+) has several scientific research applications:
Medicine: Investigated for its potential therapeutic properties, including as an anti-cancer agent due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique coordination properties.
Mécanisme D'action
The mechanism by which 2-[[[2-[(2S)-1-benzylpyrrolidine-2-carbonyl]azanidylphenyl]-phenylmethylidene]amino]acetate;nickel(3+) exerts its effects involves coordination chemistry principles. The nickel center can form stable complexes with various ligands, influencing the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific application, such as catalysis or therapeutic action.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate in the synthesis of dipeptidyl peptidase IV inhibitors.
Nickel(II) complexes: Similar nickel complexes with different ligands, used in various catalytic and industrial applications.
Uniqueness
The uniqueness of 2-[[[2-[(2S)-1-benzylpyrrolidine-2-carbonyl]azanidylphenyl]-phenylmethylidene]amino]acetate;nickel(3+) lies in its specific ligand arrangement and the presence of nickel in a +3 oxidation state. This configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C27H25N3NiO3+ |
|---|---|
Poids moléculaire |
498.2 g/mol |
Nom IUPAC |
2-[[[2-[(2S)-1-benzylpyrrolidine-2-carbonyl]azanidylphenyl]-phenylmethylidene]amino]acetate;nickel(3+) |
InChI |
InChI=1S/C27H27N3O3.Ni/c31-25(32)18-28-26(21-12-5-2-6-13-21)22-14-7-8-15-23(22)29-27(33)24-16-9-17-30(24)19-20-10-3-1-4-11-20;/h1-8,10-15,24H,9,16-19H2,(H2,28,29,31,32,33);/q;+3/p-2/t24-;/m0./s1 |
Clé InChI |
WAUGCPLJRYNHRZ-JIDHJSLPSA-L |
SMILES isomérique |
C1C[C@H](N(C1)CC2=CC=CC=C2)C(=O)[N-]C3=CC=CC=C3C(=NCC(=O)[O-])C4=CC=CC=C4.[Ni+3] |
SMILES canonique |
C1CC(N(C1)CC2=CC=CC=C2)C(=O)[N-]C3=CC=CC=C3C(=NCC(=O)[O-])C4=CC=CC=C4.[Ni+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methylthiazolo[4,5-d]pyrimidin-7-amine](/img/no-structure.png)


![4-Chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B13671567.png)






